molecular formula C9H18N2O2S B12949117 3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide

3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide

Cat. No.: B12949117
M. Wt: 218.32 g/mol
InChI Key: PFHGZEJQJFFDGN-UHFFFAOYSA-N
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Description

3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide is an organic compound that features a thietane ring, a piperidine ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methylpiperidine with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methylpiperidin-4-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a sulfone group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C9H18N2O2S/c1-11-4-2-8(3-5-11)10-9-6-14(12,13)7-9/h8-10H,2-7H2,1H3

InChI Key

PFHGZEJQJFFDGN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2CS(=O)(=O)C2

Origin of Product

United States

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